molecular formula C10H13ClN2O3 B14884010 Tert-butyl 6-chloro-5-methoxypyrimidine-4-carboxylate

Tert-butyl 6-chloro-5-methoxypyrimidine-4-carboxylate

Cat. No.: B14884010
M. Wt: 244.67 g/mol
InChI Key: XZCHEIAVXHPBRT-UHFFFAOYSA-N
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Description

Tert-butyl 6-chloro-5-methoxypyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a methoxy group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-chloro-5-methoxypyrimidine-4-carboxylate typically involves the reaction of 6-chloro-5-methoxypyrimidine-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form a carbonyl group, and the pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild heating conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ester hydrolysis.

Major Products:

  • Substituted pyrimidines, dihydropyrimidines, and carboxylic acids are the major products formed from these reactions.

Scientific Research Applications

Tert-butyl 6-chloro-5-methoxypyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Pyrimidine derivatives are known for their antiviral, anticancer, and anti-inflammatory properties. This compound may be explored for similar therapeutic applications.

    Industry: It can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 6-chloro-5-methoxypyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The presence of the chloro and methoxy groups can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Uniqueness: Tert-butyl 6-chloro-5-methoxypyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. The combination of the tert-butyl, chloro, and methoxy groups makes it a versatile intermediate for the synthesis of various functionalized pyrimidine derivatives.

Properties

Molecular Formula

C10H13ClN2O3

Molecular Weight

244.67 g/mol

IUPAC Name

tert-butyl 6-chloro-5-methoxypyrimidine-4-carboxylate

InChI

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(14)6-7(15-4)8(11)13-5-12-6/h5H,1-4H3

InChI Key

XZCHEIAVXHPBRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=NC=N1)Cl)OC

Origin of Product

United States

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